Lanatoside A

Description

Properties

IUPAC Name |

[6-[4-hydroxy-6-[4-hydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGQJKBUXPKSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860207 | |

| Record name | 3-{[Hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

969.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-20-1 | |

| Record name | Lanatoside A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Isolation of Lanatoside A: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Lanatoside A, a cardiac glycoside from Digitalis lanata. The document details the historical context of its discovery, modern and historical experimental protocols for its extraction and purification, and quantitative data associated with these processes. Furthermore, a detailed visualization of the isolation workflow and the signaling pathway of this compound is provided to facilitate a deeper understanding of this pharmaceutically significant compound.

Introduction: The Legacy of Digitalis lanata

The therapeutic properties of the Digitalis genus have been recognized for centuries, with its extracts traditionally used for the treatment of heart conditions. The isolation and characterization of the active principles from these plants marked a significant milestone in pharmacology and drug development. Digitalis lanata, the woolly foxglove, is a particularly rich source of a class of potent cardiac glycosides known as lanatosides.

A pivotal figure in this field of research was the Swiss chemist Arthur Stoll. Working at Sandoz laboratories, Stoll and his colleagues undertook the systematic investigation of the glycosides from Digitalis lanata in the 1930s. Their work led to the successful isolation and characterization of the primary glycosides: this compound, B, and C. This was a significant achievement, as these compounds were found to be highly potent and laid the groundwork for the development of purified cardiac glycoside therapies.

This compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium, thereby enhancing myocardial contractility. Due to its potent activity, the isolation of this compound in a pure form is crucial for accurate dosage and therapeutic application.

This guide will provide a detailed technical overview of the methodologies involved in the isolation and purification of this compound, from the initial plant material to the final crystalline compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.

| Property | Value |

| Molecular Formula | C₄₉H₇₆O₁₉[1][2] |

| Molecular Weight | 969.13 g/mol [1] |

| CAS Number | 17575-20-1[1] |

| Appearance | Long, flat prisms[3] |

| Melting Point | 245-248 °C[] |

| Solubility | - Water: Practically insoluble (1 in 16,000)[5] - Methanol: Soluble (1 in 20)[5] - Ethanol: Soluble (1 in 40)[5] - Chloroform: Sparingly soluble (1 in 225)[5] - Ether, Petroleum Ether: Practically insoluble[3] |

| Optical Rotation | [α]D²⁰ +31.6° (in 95% ethanol)[3] |

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound is a multi-step process involving extraction, purification, and crystallization. Both historical and modern methods have been employed, with contemporary techniques offering higher purity and yield.

Plant Material Preparation

-

Harvesting: The leaves of Digitalis lanata are harvested, typically during the flowering season when the concentration of cardiac glycosides is at its peak.

-

Drying: The leaves are air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent enzymatic degradation of the glycosides.

-

Grinding: The dried leaves are finely powdered to increase the surface area for efficient solvent extraction.

Extraction of Crude Glycosides

The initial step involves the extraction of the glycosides from the powdered plant material.

Protocol: Solvent Extraction

-

Maceration: The powdered leaves are macerated in a suitable solvent. Methanol or aqueous ethanol (50-70%) are commonly used due to the good solubility of lanatosides in these solvents.[2] A typical ratio is 1:10 (w/v) of plant material to solvent.

-

Extraction: The mixture is stirred or agitated at room temperature for an extended period (e.g., 24-48 hours) to ensure exhaustive extraction.

-

Filtration: The mixture is filtered to separate the plant debris from the extract.

-

Concentration: The solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude, viscous extract.

Purification of this compound

The crude extract contains a mixture of glycosides, pigments, and other plant metabolites. A series of chromatographic steps are employed to isolate this compound.

Protocol: Column Chromatography

-

Stationary Phase: A silica gel column is typically used as the stationary phase.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: A gradient elution is performed using a non-polar solvent system, gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol. The polarity is increased by incrementally raising the percentage of methanol.[6]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Protocol: Thin Layer Chromatography (TLC) for Monitoring

-

Plate: Silica gel 60 F254 TLC plates.

-

Mobile Phase: A mixture of dichloromethane, methanol, and water (e.g., 84:15:1 v/v/v) is a suitable developing solvent.[5]

-

Spotting: The collected fractions and a this compound standard are spotted on the TLC plate.

-

Development: The plate is developed in a TLC chamber.

-

Visualization: The spots can be visualized under UV light (254 nm) or by spraying with a suitable reagent, such as a solution of dilute sulfuric acid followed by heating, which will produce characteristic colored spots for cardiac glycosides.[5]

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, preparative HPLC is the method of choice.[6]

-

Column: A reversed-phase C18 column is commonly used.[2]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water is an effective mobile phase. The exact ratio can be optimized for the best separation.[2]

-

Detection: UV detection at around 220 nm is suitable for detecting cardiac glycosides.[7]

-

Fraction Collection: The fraction corresponding to the retention time of this compound is collected.

Crystallization

The final step in the isolation process is the crystallization of the purified this compound.

Protocol: Crystallization

-

Solvent Selection: Purified this compound can be crystallized from methanol or 95% aqueous ethanol.[5]

-

Procedure: The purified this compound fraction from HPLC is concentrated to a small volume. The crystallization solvent is added, and the solution is allowed to stand at a cool temperature.

-

Isolation: The resulting crystals are collected by filtration and dried under vacuum.

Quantitative Data

The yield of this compound from Digitalis lanata can vary significantly depending on the plant source, harvesting time, and the extraction and purification methods employed. The following table provides an overview of typical quantitative data.

| Stage | Parameter | Typical Value/Range | Notes |

| Dried Leaves | This compound Content | 0.1 - 0.4% (w/w) | Highly variable based on plant genetics and growing conditions. |

| Crude Extraction | Yield of Crude Extract | 10 - 20% (w/w) of dried leaves | Contains a mixture of lanatosides and other plant constituents. |

| Column Chromatography | Purity of this compound Fraction | 70 - 90% | Purity is dependent on the efficiency of the chromatographic separation. |

| Preparative HPLC | Final Purity | > 95%[] | Can achieve very high purity suitable for pharmaceutical use. |

| Overall Yield | Pure this compound | 0.05 - 0.2% (w/w) of dried leaves | This is an estimated overall yield and can vary significantly. |

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and quantitative determination of some cardioactive glycosides from Digitalis lanata by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 17575-20-1 | FL137799 | Biosynth [biosynth.com]

- 5. This compound | 17575-20-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 17575-20-1: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lanatoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside A is a cardiac glycoside belonging to the cardenolide class, naturally occurring in the leaves of Digitalis lanata. Renowned for its therapeutic applications in treating congestive heart failure and cardiac arrhythmias, its mechanism of action is centered on the potent and specific inhibition of the Na+/K+-ATPase pump. This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of Lanatosanide A, crucial for understanding its structure-activity relationship and for the development of novel cardiac therapies. This document details its molecular architecture, including the intricate stereochemical configuration of its aglycone and pendant oligosaccharide chain. Furthermore, it outlines experimental protocols for its isolation and quantitative analysis and visualizes its primary signaling pathway.

Chemical Structure and Physicochemical Properties

This compound (C₄₉H₇₆O₁₉) is a complex natural product with a molecular weight of 969.12 g/mol .[1] Its structure is comprised of a steroidal aglycone, digitoxigenin, linked to a tetrasaccharide chain at the C-3 position.

Aglycone Moiety: Digitoxigenin

The aglycone portion of this compound is digitoxigenin, a C23 cardenolide characterized by a steroid nucleus with a cis-fusion of the C and D rings, which is a hallmark of cardiac glycosides. A key feature is the unsaturated butyrolactone ring attached at the C-17 position, which is essential for its cardiotonic activity. The steroid backbone possesses a specific stereochemistry, with hydroxyl groups at the C-3 and C-14 positions. The C-3 hydroxyl group serves as the attachment point for the sugar moiety.

Oligosaccharide Chain

Attached to the C-3 hydroxyl of digitoxigenin is a linear tetrasaccharide. The sugar chain consists of three molecules of digitoxose and one molecule of glucose. The terminal glucose is preceded by an acetylated digitoxose molecule. The precise structure of the oligosaccharide is O-β-D-glucopyranosyl-(1→4)-O-3-O-acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl. All glycosidic linkages are in the β-configuration, which plays a significant role in the molecule's overall conformation and its interaction with the Na+/K+-ATPase.

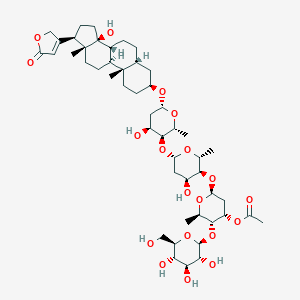

A 2D chemical structure of this compound is presented below:

References

The Pharmacology of Lanatoside A: A Technical Guide for Researchers

Abstract

Lanatoside A is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata. As a member of the digitalis group of compounds, its primary pharmacological action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in myocardial cells. This activity leads to a positive inotropic effect, forming the basis of its historical use in the management of heart failure and certain cardiac arrhythmias. Recent research into cardiac glycosides has unveiled potential applications beyond cardiology, particularly in oncology, by demonstrating impacts on various cellular signaling pathways. This guide provides a detailed overview of the core pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data where available. It also presents detailed experimental protocols and visualizes key pathways to support further research and drug development efforts.

Introduction

This compound is a crystalline cardiac steroid glycoside, structurally characterized by a steroid nucleus, a lactone ring, and multiple sugar moieties.[1] It belongs to the same family as digoxin and digitoxin and shares their fundamental mechanism of action.[1] Historically, its primary clinical applications have been in treating conditions such as congestive heart failure and atrial fibrillation by enhancing the force of myocardial contraction.[2] Like other cardiac glycosides, this compound has a narrow therapeutic index, necessitating careful monitoring to avoid toxicity.[2] While its cardiovascular effects are well-documented, emerging studies on related compounds suggest a broader range of biological activities, including potential anticancer properties.

Mechanism of Action: Na+/K+-ATPase Inhibition

The principal mechanism of action for this compound is the reversible inhibition of the Na+/K+-ATPase pump, an enzyme embedded in the plasma membrane of cardiac muscle cells (cardiomyocytes).[2][3]

-

Binding and Inhibition: this compound binds to a specific site on the alpha-subunit of the Na+/K+-ATPase, interfering with its enzymatic activity.[3]

-

Increased Intracellular Sodium: Inhibition of the pump prevents the extrusion of sodium ions (Na+) from the cell, leading to an increase in the intracellular Na+ concentration.[2]

-

Altered Sodium-Calcium Exchange: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the efficiency of Ca2+ extrusion from the cell.[2]

-

Increased Intracellular Calcium: The net result is an increase in the intracellular concentration of calcium ions (Ca2+).[3]

-

Enhanced Contractility: Higher intracellular Ca2+ levels enhance the activation of contractile proteins (actin and myosin), leading to a more forceful contraction of the heart muscle (a positive inotropic effect).[4]

References

- 1. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

Lanatoside A: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lanatoside A is a cardiac glycoside, a class of naturally occurring steroid-like compounds with potent effects on the heart muscle.[1] Derived from the woolly foxglove plant (Digitalis lanata), it shares a common ancestry and mechanism of action with other well-known digitalis glycosides like digoxin and digitoxin.[1][2] Historically, cardiac glycosides have been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used to evaluate its cardiac effects.

Note on Data Availability: Specific quantitative data for this compound is limited in the current scientific literature. Much of the available research focuses on the more clinically prevalent Lanatoside C or the class of cardiac glycosides as a whole. Therefore, where specific data for this compound is unavailable, data from the closely related Lanatoside C or general data for digitalis glycosides will be presented with clear notation.

Chemical and Physical Properties

This compound is a complex organic molecule composed of a steroid nucleus, a lactone ring, and multiple sugar moieties. These structural features are crucial for its pharmacological activity.[1]

| Property | Value | Source |

| Molecular Formula | C49H76O19 | [CymitQuimica] |

| Molecular Weight | 969.1 g/mol | [PubChem] |

| CAS Number | 17575-20-1 | [CymitQuimica] |

| Appearance | Crystalline solid | [Merck Index] |

| Solubility | Soluble in pyridine and dioxane; sparingly soluble in alcohol and chloroform; practically insoluble in water, ether, and petroleum ether. | [Merck Index] |

Mechanism of Action

The primary pharmacological effect of this compound, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiac myocytes.[1][5] This inhibition sets off a cascade of events leading to an increase in the force of myocardial contraction (positive inotropy).

Na+/K+-ATPase Inhibition and Intracellular Ion Concentrations

The Na+/K+-ATPase is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium ions (Na+) out of the cell and potassium ions (K+) into the cell. This compound binds to a specific site on the alpha-subunit of this pump, inhibiting its function.[5] This leads to an accumulation of intracellular Na+.

The increased intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger. This exchanger normally expels calcium ions (Ca2+) from the cell. However, the reduced Na+ gradient across the cell membrane diminishes the driving force for this exchange, resulting in a net increase in intracellular Ca2+ concentration.[5]

Excitation-Contraction Coupling

The elevated intracellular Ca2+ concentration during systole enhances the amount of Ca2+ available to bind to the troponin C complex on the myofilaments. This increased binding facilitates a stronger interaction between actin and myosin, the contractile proteins of the heart muscle, resulting in a more forceful contraction.[2][3]

Electrophysiological Effects

In addition to its inotropic effects, this compound also exerts effects on the electrical properties of the heart. It increases vagal tone, which slows the heart rate (negative chronotropy) and conduction through the atrioventral (AV) node (negative dromotropy).[6] These effects are beneficial in the treatment of atrial fibrillation by controlling the ventricular response rate.

The following diagram illustrates the cellular mechanism of action of this compound.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound are scarce. The available information is often derived from older studies or extrapolated from data on other digitalis glycosides.

Pharmacokinetics

| Parameter | Description | Note |

| Absorption | Variable and incomplete after oral administration. | Lanatoside C has significantly lower bioavailability than digoxin.[7] |

| Distribution | Distributed to various tissues, with the highest concentrations found in the heart, kidneys, and liver. | Binds to plasma proteins to a moderate extent. |

| Metabolism | Undergoes some degree of metabolism in the liver. | The primary metabolite of Lanatoside C is deslanoside.[8] |

| Excretion | Primarily excreted by the kidneys. | Dose adjustments may be necessary in patients with renal impairment.[6] |

Pharmacodynamics

| Parameter | Description | Note |

| Onset of Action | The effects of intravenous Lanatoside C can be detected within 30-40 minutes.[9] | Slower than strophanthin K.[9] |

| Therapeutic Window | Narrow, requiring careful dose titration and monitoring to avoid toxicity.[1] | The therapeutic plasma concentration for digoxin is 0.5–1.5 ng/ml.[6] |

| Toxicity | Manifests as cardiac arrhythmias, gastrointestinal disturbances, and neurological symptoms.[10] | Hypokalemia, hypercalcemia, and hypomagnesemia can increase the risk of toxicity.[6][11] |

Quantitative Data

As previously mentioned, specific quantitative data for this compound's cardiac effects are limited. The following table summarizes available data for related compounds, which can provide a general understanding of the potency of this class of drugs.

| Compound | Assay | IC50 / EC50 | Organism/Cell Line | Source |

| Ouabain | Na+/K+-ATPase Inhibition | 89 nM | MDA-MB-231 cells | [12] |

| Digoxin | Na+/K+-ATPase Inhibition | ~164 nM | MDA-MB-231 cells | [12] |

| Ouabain | Na+/K+-ATPase Inhibition | 17 nM | A549 cells | [12] |

| Digoxin | Na+/K+-ATPase Inhibition | 40 nM | A549 cells | [12] |

| Dynorphin-A (1-13) | Cardiac Na+, K+-ATPase Inhibition | 12 µM | Rat | [13] |

| Dynorphin-A (1-17) | Cardiac Na+, K+-ATPase Inhibition | 21 µM | Rat | [13] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cardiac effects of this compound and other cardiac glycosides.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol:

-

Preparation of Cardiac Myocyte Homogenate:

-

Isolate cardiac myocytes from animal models (e.g., rat, guinea pig) via enzymatic digestion.

-

Homogenize the isolated myocytes in a suitable buffer (e.g., Tris-HCl) to release cellular contents.

-

Centrifuge the homogenate to pellet cellular debris and obtain a supernatant containing the membrane fraction with Na+/K+-ATPase.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 30 mM imidazole-HCl, pH 7.4)

-

NaCl (e.g., 130 mM)

-

KCl (e.g., 20 mM)

-

MgCl2 (e.g., 4 mM)

-

ATP (e.g., 3 mM)

-

-

Prepare a parallel reaction mixture containing an inhibitor of Na+/K+-ATPase, such as ouabain (e.g., 1 mM), to determine the specific activity.

-

Add the myocyte homogenate to both reaction mixtures.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Quantification of Inorganic Phosphate (Pi):

-

Stop the reaction by adding a solution like trichloroacetic acid.

-

Centrifuge to remove precipitated proteins.

-

Measure the concentration of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.

-

-

Calculation of Activity:

-

The Na+/K+-ATPase activity is calculated as the difference in Pi released between the samples with and without the specific inhibitor (ouabain).

-

Activity is typically expressed as µmol of Pi released per milligram of protein per hour.

-

The following diagram illustrates the workflow for the Na+/K+-ATPase activity assay.

Myocardial Contractility Assay

This assay assesses the effect of this compound on the contractility of isolated cardiac muscle preparations, such as papillary muscles or trabeculae.

Protocol:

-

Preparation of Muscle Tissue:

-

Euthanize an appropriate animal model (e.g., rabbit, guinea pig) and excise the heart.

-

Isolate a suitable cardiac muscle preparation (e.g., papillary muscle from the right ventricle).

-

Mount the muscle vertically in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

-

Experimental Setup:

-

Attach one end of the muscle to a force transducer and the other to a fixed point.

-

Stimulate the muscle electrically at a physiological frequency (e.g., 1 Hz) to elicit contractions.

-

Allow the muscle to equilibrate until a stable baseline contractile force is achieved.

-

-

Data Acquisition:

-

Record the isometric contractile force using a data acquisition system.

-

Introduce this compound into the organ bath at increasing concentrations to generate a dose-response curve.

-

Allow sufficient time at each concentration for the drug effect to stabilize.

-

-

Data Analysis:

-

Measure parameters such as peak developed tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt).

-

Plot the change in these parameters as a function of this compound concentration to determine the potency (EC50) and efficacy of the compound.

-

Cardiac Ion Channel Electrophysiology (Patch-Clamp)

The patch-clamp technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information on how this compound affects specific ion channels.

Protocol:

-

Cell Preparation:

-

Isolate single cardiac myocytes as described previously.

-

Plate the cells in a recording chamber on the stage of an inverted microscope.

-

-

Patch-Clamp Recording:

-

Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

-

Under microscopic guidance, bring the micropipette into contact with the cell membrane of a single myocyte.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.

-

-

Voltage-Clamp Experiments:

-

Use a patch-clamp amplifier to "clamp" the membrane potential at a desired holding potential.

-

Apply specific voltage protocols (e.g., voltage steps) to activate and inactivate different ion channels.

-

Record the resulting ion currents (e.g., Na+ current, Ca2+ current, K+ currents).

-

-

Drug Application and Analysis:

-

Perfuse the recording chamber with a solution containing this compound.

-

Record the ion currents in the presence of the drug and compare them to the baseline currents to determine the effect of this compound on each specific ion channel.

-

Analyze changes in current amplitude, kinetics of activation and inactivation, and voltage-dependence of the channels.

-

The following diagram illustrates the logical relationship between the key experimental assays.

Signaling Pathways

While the primary mechanism of action of this compound is through Na+/K+-ATPase inhibition, this can trigger downstream signaling pathways that may contribute to both its therapeutic and toxic effects. Research on other cardiac glycosides has implicated several pathways.

-

Src Kinase Activation: Inhibition of the Na+/K+-ATPase can lead to the activation of Src, a non-receptor tyrosine kinase, which in turn can activate downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.[14]

-

Reactive Oxygen Species (ROS) Generation: Alterations in intracellular ion homeostasis can lead to increased production of ROS, which can modulate the function of various cellular proteins and contribute to apoptosis.

-

Calcium-Dependent Signaling: The sustained increase in intracellular Ca2+ can activate various calcium-dependent signaling molecules, including protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII), which can have wide-ranging effects on cellular function.[14]

The following diagram depicts the potential signaling pathways affected by this compound.

Conclusion

This compound is a potent cardiac glycoside with a well-established mechanism of action centered on the inhibition of the Na+/K+-ATPase pump. This leads to a positive inotropic effect, which has been historically valuable in the management of heart failure. However, like other digitalis glycosides, it has a narrow therapeutic window, and its clinical use requires careful monitoring. While specific quantitative data for this compound are limited, the experimental protocols outlined in this guide provide a framework for its further investigation and for the development of new cardiac glycoside-based therapeutics. A deeper understanding of the downstream signaling pathways affected by this compound may also open up new avenues for its therapeutic application.

References

- 1. CAS 17575-20-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 7. droracle.ai [droracle.ai]

- 8. Deslanoside | C47H74O19 | CID 28620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comparative study of the cardiac and peripheral vascular effects of strophantin K and lanatoside C in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Digoxin vs. digitalis: Drug Toxicity, Side Effects, Dosages, Uses [medicinenet.com]

- 12. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of cardiac Na+, K+-ATPase activity by dynorphin-A and ethylketocyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Lanatoside A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Lanatoside A, a cardiac glycoside of significant medicinal importance, within its plant source, Digitalis lanata. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, regulatory mechanisms, and experimental methodologies crucial for understanding and potentially manipulating the production of this valuable compound.

Introduction to this compound

This compound is a potent cardiac glycoside historically used in the treatment of congestive heart failure and cardiac arrhythmias.[1] It is a member of the cardenolide family, characterized by a steroid nucleus, a five-membered lactone ring at the C-17 position, and a complex sugar moiety at the C-3 position. The unique chemical structure of this compound is responsible for its therapeutic effects, primarily through the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1] The biosynthesis of this complex molecule in Digitalis lanata involves a series of intricate enzymatic reactions, starting from basic sterol precursors.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of squalene to form sterols, which serve as the foundational backbone of the molecule. The pathway can be broadly divided into the formation of the aglycone, digitoxigenin, followed by a series of glycosylation and acetylation steps.

The initial steps of cardenolide biosynthesis are believed to start from cholesterol and phytosterols.[2] A key committed step is the conversion of these sterols to pregnenolone, a reaction catalyzed by cytochrome P450 enzymes of the CYP87A family.[2] Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and a ketosteroid isomerase (KSI).[3]

A crucial enzyme in the pathway is progesterone 5β-reductase, which stereospecifically reduces progesterone to 5β-pregnane-3,20-dione.[3] This step is pivotal as it establishes the cis-fusion of the A and B rings of the steroid nucleus, a characteristic feature of cardenolides.[3] Subsequent hydroxylation reactions, including the critical 12β-hydroxylation of digitoxin, and other modifications lead to the formation of the aglycone digitoxigenin.[3]

The final stages of this compound biosynthesis involve a series of glycosylation events. Digitoxigenin is sequentially glycosylated with three molecules of digitoxose to form digitoxin. Further glycosylation with a glucose molecule and subsequent acetylation of the terminal digitoxose sugar yield this compound.[4] While the general steps are understood, the specific glucosyltransferases and acetyltransferases involved in the final conversion to this compound are still under investigation.

Quantitative Data on Key Biosynthetic Enzymes

Understanding the kinetic properties of the enzymes involved in this compound biosynthesis is crucial for metabolic engineering and optimizing production. The following table summarizes available quantitative data for key enzymes in the pathway.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference(s) |

| Progesterone 5α-reductase | Digitalis lanata | Progesterone | 30 | - | [5] |

| Progesterone 5α-reductase | Digitalis lanata | NADPH | 130 | - | [5] |

| Progesterone 5β-reductase | Digitalis lanata | 5β-pregnane-3,20-dione | 17.1 | - | [6] |

| Progesterone 5β-reductase | Digitalis lanata | NADPH | 0.8 | - | [6] |

| Progesterone 5β-reductase | Digitalis lanata | Progesterone | 120 | 45 | [7] |

| Digitoxin 12β-hydroxylase | Digitalis lanata | Digitoxin | 10 | - | [8] |

| Digitoxin 12β-hydroxylase | Digitalis lanata | β-methyldigitoxin | 7.1 | - | [8] |

| Digitoxin 12β-hydroxylase | Digitalis lanata | NADPH | 26 | - | [8] |

Regulation of this compound Biosynthesis

The production of this compound in Digitalis lanata is tightly regulated by both developmental and environmental cues. Phytohormones, particularly jasmonates, play a significant role in upregulating the expression of genes involved in cardenolide biosynthesis.

Biotic and abiotic stresses, such as wounding or pathogen attack, trigger the biosynthesis of jasmonic acid (JA).[3] The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the receptor COI1, leading to the degradation of JAZ repressor proteins.[9] This degradation releases transcription factors, such as MYC2, which then activate the expression of downstream target genes, including those encoding enzymes of the cardenolide biosynthetic pathway, ultimately leading to the accumulation of this compound.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of Lanatosides by HPLC

This protocol outlines a method for the extraction and quantitative analysis of lanatosides from Digitalis lanata leaves.

Materials:

-

Dried and powdered Digitalis lanata leaves

-

Methanol (50%)

-

Sep-Pak C18 cartridges

-

Acetonitrile

-

Water (HPLC grade)

-

This compound standard

-

Internal standard (e.g., digoxin)

-

HPLC system with a UV detector and a C8 or C18 reversed-phase column

Procedure:

-

Extraction:

-

Accurately weigh approximately 100 mg of dried, powdered leaf material.

-

Add 10 mL of 50% methanol and sonicate for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a Sep-Pak C18 cartridge by washing with 10 mL of methanol followed by 10 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the cardenolides with 10 mL of methanol.

-

Evaporate the methanol eluate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).

-

Prepare a series of standard solutions of this compound and the internal standard.

-

Set up the HPLC system with a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Set the UV detector to 220 nm.

-

Inject the standards and the sample extract onto the HPLC column.

-

Identify and quantify this compound based on the retention time and peak area relative to the standard curve and internal standard.[11][12]

-

Heterologous Expression and Purification of Progesterone 5β-reductase

This protocol describes the expression of Digitalis lanata progesterone 5β-reductase in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the progesterone 5β-reductase gene insert (e.g., pET vector)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Expression:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged progesterone 5β-reductase with elution buffer.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.[13]

-

Enzyme Assay for Progesterone 5β-reductase

This protocol outlines a spectrophotometric assay to measure the activity of progesterone 5β-reductase.

Materials:

-

Purified progesterone 5β-reductase

-

Progesterone

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and progesterone in a cuvette.

-

Initiate the reaction by adding a known amount of the purified enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine the Km and Vmax, perform the assay at varying concentrations of progesterone while keeping the NADPH concentration constant, and vice versa.

Experimental Workflow for Studying this compound Biosynthesis

A systematic approach is required to elucidate the complete biosynthetic pathway of this compound. The following workflow outlines a logical sequence of experiments.

The workflow begins with a Gene Discovery phase, utilizing transcriptomic data from Digitalis lanata to identify candidate genes that are co-expressed with known cardenolide biosynthetic genes.[6] This is followed by Functional Characterization , where the candidate genes are heterologously expressed, and the resulting proteins are purified and subjected to enzyme assays to determine their substrate specificity and kinetic parameters.[13] Finally, In Planta Validation is performed using techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the candidate genes in Digitalis lanata.[14] The resulting changes in the metabolite profile are then analyzed to confirm the role of the gene in the this compound biosynthetic pathway.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of this compound in Digitalis lanata. Key enzymes in the early stages of the pathway have been identified and characterized, and the regulatory role of jasmonate signaling is becoming clearer. However, several areas require further investigation. The specific enzymes responsible for the final glycosylation and acetylation steps to produce this compound remain to be definitively identified. A complete understanding of the transcriptional regulatory network controlling the entire pathway is also needed.

Future research efforts focused on these areas will not only provide a complete picture of how this important medicinal compound is synthesized in nature but also open up new avenues for its biotechnological production. Metabolic engineering strategies in Digitalis lanata or heterologous expression of the entire pathway in microbial systems could offer sustainable and high-yielding alternatives to the current reliance on plant extraction.

References

- 1. This compound | 17575-20-1 | FL137799 | Biosynth [biosynth.com]

- 2. Tracking down the formation of cardenolides in plants [mpg.de]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy180.com [pharmacy180.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Transcriptome and Metabolite analysis reveal candidate genes of the cardiac glycoside biosynthetic pathway from Calotropis procera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on growth and cardenolide production of Digitalis lanata tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and quantitative determination of some cardioactive glycosides from Digitalis lanata by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

Lanatoside A: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Lanatoside A, a cardiac glycoside with significant therapeutic potential. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates data from closely related cardiac glycosides, namely Lanatoside C and Digoxin, to infer and contextualize its physicochemical properties. All data derived from analogous compounds are clearly indicated.

Solubility Characteristics

This compound exhibits solubility in a range of organic solvents, while its aqueous solubility is limited. The presence of a sugar moiety contributes to its solubility in more polar solvents.

Qualitative and Semi-Quantitative Solubility

A summary of the reported solubility of this compound and the related Lanatoside C is presented in Table 1. This data provides a foundational understanding of suitable solvent systems for handling and formulation development.

Table 1: Solubility of this compound and Lanatoside C in Various Solvents

| Compound | Solvent | Solubility | Citation |

| This compound | Water | 1 part in 16,000 parts | [1] |

| Methanol | 1 part in 20 parts | [1] | |

| Ethanol (95%) | 1 part in 40 parts | [1] | |

| Chloroform | 1 part in 225 parts | [1] | |

| Pyridine | Freely soluble | [1] | |

| Dioxane | Freely soluble | [1] | |

| Lanatoside C | Water | 1 part in 17,000 parts | [2] |

| Ethanol | 1 part in 45 parts | [2] | |

| Chloroform | 1 part in 1500-2000 parts | [2] | |

| DMSO | ≥ 100 mg/mL | [1] | |

| Ethanol | ≥ 2 mg/mL (with sonication) | [3] |

Influence of pH and Temperature on Aqueous Solubility

Similarly, the effect of temperature on the solubility of this compound has not been quantitatively documented. Generally, the solubility of solid compounds in liquid solvents increases with temperature.

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[5]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the analyte) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100mL). The experiment is repeated at different temperatures and pH values to determine their respective effects on solubility.

Stability Characteristics

The stability of this compound is a critical parameter for its formulation, storage, and therapeutic efficacy. Like other cardiac glycosides, it is susceptible to degradation under various environmental conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and products, and to develop stability-indicating analytical methods.[6] While specific forced degradation data for this compound is scarce, studies on the related compound digoxin provide valuable insights into its likely degradation profile.

Table 2: Inferred Stability Profile of this compound Based on Analog Data and General Glycoside Chemistry

| Stress Condition | Expected Outcome for this compound | Inferred from/Rationale | Citation |

| Acidic Hydrolysis | High susceptibility. Cleavage of the glycosidic linkages, starting with the terminal glucose, followed by the digitoxose units, to yield the aglycone (digitoxigenin) and individual sugars. | Digoxin undergoes significant hydrolysis in acidic medium (pH 1.1-2.2). The glycosidic bonds are known to be labile in acidic conditions. | [7][8] |

| Alkaline Hydrolysis | Susceptible to hydrolysis of the acetyl group on the digitoxose sugar. The lactone ring may also be susceptible to opening under strong alkaline conditions. | Alkaline hydrolysis is a known reaction for removing the acetyl group from lanatosides. | [9] |

| Oxidative Degradation | Potential for oxidation, particularly at the unsaturated lactone ring and hydroxyl groups of the steroid nucleus and sugar moieties. | General susceptibility of complex organic molecules to oxidative stress. | [6] |

| Thermal Degradation | Degradation is expected at elevated temperatures, likely accelerating hydrolysis and other decomposition reactions. | Glycosides can be sensitive to heat, with ideal drying temperatures for some glycosides being in the range of 45-50°C to minimize degradation. | [10] |

| Photodegradation | Potential for degradation upon exposure to light, especially UV radiation. The unsaturated lactone ring is a potential chromophore. | Many pharmaceutical compounds are known to be photolabile. | [11] |

Degradation Pathways

The primary degradation pathway for this compound under hydrolytic conditions is the sequential cleavage of the sugar moieties.

Caption: Inferred hydrolytic degradation pathway of this compound.

Storage and Handling Recommendations

Based on the stability profile of the related Lanatoside C, the following storage conditions are recommended for this compound powder:

-

Long-term (years): -20°C[1]

-

In solvent: -80°C for up to 1 year, and -20°C for up to 1 month. Repeated freeze-thaw cycles should be avoided.[1]

To minimize degradation, this compound should be protected from light and stored in a tightly sealed container to prevent exposure to moisture and air.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Protocol: Development and Validation of a Stability-Indicating HPLC Method

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 N HCl). Heat gently if necessary (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 N NaOH). Keep at room temperature or heat gently for a defined period. Neutralize the solution.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a dilute oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

-

Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 80°C) for a defined period. Dissolve in a suitable solvent for analysis.

-

Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control should be run in parallel.

-

-

HPLC Method Development:

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically suitable for the separation of cardiac glycosides.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is often required to achieve adequate separation of the parent drug from its degradation products. The pH of the mobile phase should be optimized for peak shape and resolution.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 220 nm) is commonly used.[12]

-

Flow Rate and Temperature: A typical flow rate is 1.0 mL/min, and the column temperature may be controlled (e.g., 30°C) to ensure reproducibility.

-

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity of the method, ensuring that the peaks of the degradation products are well-resolved from the peak of this compound.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of a drug substance like this compound.

Caption: Workflow for drug substance stability assessment.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound, supplemented with data from related cardiac glycosides to provide a more complete picture. While qualitative and semi-quantitative solubility data are available, further research is needed to establish a comprehensive quantitative understanding of its solubility under various pH and temperature conditions. The stability profile, inferred from analog data, suggests that this compound is susceptible to hydrolytic, and potentially oxidative, thermal, and photolytic degradation. The development of a validated stability-indicating HPLC method is paramount for the accurate assessment of its stability and for the quality control of any pharmaceutical formulations containing this compound. The provided experimental protocols and logical workflow offer a framework for researchers and drug development professionals to systematically investigate and characterize the physicochemical properties of this important cardiac glycoside.

References

- 1. selleckchem.com [selleckchem.com]

- 2. LANATOSIDE C | 17575-22-3 [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Digoxin degradation in acidic dissolution medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Instability of digoxin in acid medium using a nonisotopic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]

- 12. ijpsjournal.com [ijpsjournal.com]

In Vitro vs. In Vivo Effects of Lanatoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanatoside A is a cardiac glycoside derived from the plant Digitalis lanata. Like other cardiac glycosides, it is recognized for its historical use in treating cardiac conditions through the inhibition of the Na⁺/K⁺-ATPase pump.[1] Emerging preclinical research has highlighted the potential of this class of compounds in oncology. However, detailed studies focusing specifically on this compound are limited. In contrast, the closely related compound, Lanatoside C, has been extensively studied, providing a significant body of evidence for its anticancer activities. This guide summarizes the available data for this compound and provides a comprehensive overview of the in vitro and in vivo effects of the well-studied Lanatoside C as a surrogate, offering insights into the potential mechanisms and therapeutic applications of this compound.

This compound: Direct In Vitro Evidence

Direct research on the anticancer effects of this compound is not as extensive as for other cardiac glycosides like Lanatoside C. However, comparative studies that have evaluated a panel of cardiac glycosides provide valuable quantitative data on its in vitro potency.

Data Presentation: In Vitro Cytotoxicity of this compound

A key study investigating the effects of five cardiac glycosides extracted from Digitalis lanata on cholangiocarcinoma cell lines provides the most direct quantitative comparison.[2][3] The half-maximal inhibitory concentration (IC50) values were determined using the CCK-8 cell viability assay.[2]

| Cell Line | Cancer Type | This compound (Y2) IC50 (µM) | Lanatoside C (Y3) IC50 (µM) |

| HuCCT-1 | Intrahepatic Cholangiocarcinoma | ~0.25 | ~0.17 |

| TFK-1 | Extrahepatic Cholangiocarcinoma | ~0.20 | ~0.10 |

Data extracted from Zhang et al., 2023.[2][4]

These findings indicate that this compound exhibits cytotoxic effects against cancer cells in the sub-micromolar range, although it is modestly less potent than Lanatoside C in these specific cell lines.[2][4]

Lanatoside C as a Proxy: In-Depth Analysis

Due to the scarcity of dedicated research on this compound, this section details the well-documented in vitro and in vivo effects of Lanatoside C. Given their structural similarity, the mechanisms and effects of Lanatoside C are considered highly indicative of the potential activities of this compound.

In Vitro Effects of Lanatoside C

Lanatoside C has demonstrated potent anticancer effects across a wide range of cancer cell lines in a dose-dependent manner.[5][6][7]

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM | 24 h |

| A549 | Lung Cancer | 56.49 ± 5.3 nM | 24 h |

| HepG2 | Liver Cancer | 0.238 ± 0.16 µM | 24 h |

| PC-3 | Prostate Cancer | 79.72 nM | 48 h |

| DU145 | Prostate Cancer | 96.62 nM | 48 h |

| HCT116 | Colorectal Cancer | Concentrations of 0.1-1 µM showed significant growth inhibition | 48 h |

| HT-29 | Colorectal Cancer | Concentrations of 0.1-1 µM showed significant growth inhibition | 48 h |

| HuCCT-1 | Intrahepatic Cholangiocarcinoma | ~0.17 µM | Not Specified |

| TFK-1 | Extrahepatic Cholangiocarcinoma | ~0.10 µM | Not Specified |

Data compiled from multiple sources.[2][4][5][7][8]

-

Induction of Apoptosis: Lanatoside C consistently induces programmed cell death in cancer cells.[4][6] This is often mediated through both caspase-dependent and -independent pathways, involving the loss of mitochondrial membrane potential and the activation of caspases such as caspase-3 and caspase-9.[4][9][10]

-

Cell Cycle Arrest: It effectively halts cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M checkpoint.[5][6]

-

Modulation of Signaling Pathways: Lanatoside C impacts multiple critical signaling pathways that drive cancer progression.[5][6][11]

In Vivo Effects of Lanatoside C

Preclinical animal studies have corroborated the potent antitumor activities of Lanatoside C observed in vitro, demonstrating significant tumor growth inhibition.[2][6][8]

| Cancer Model | Animal Model | Treatment | Outcome |

| Colorectal Cancer (HCT116 Xenograft) | Mouse | Lanatoside C + Irradiation | 77.76 ± 3.03% tumor growth inhibition on day 40 (Irradiation alone: 44.92 ± 5.15%) |

| Colorectal Cancer (HT-29 Xenograft) | Mouse | Lanatoside C + Irradiation | 41.31 ± 6.84% tumor growth inhibition on day 45 (Irradiation alone: 21.45 ± 6.64%) |

| Cholangiocarcinoma (HuCCT-1 Xenograft) | Immunodeficient Mice | 40 mg/kg Lanatoside C (gavage) | Significant reduction in tumor volume and weight after 42 days. |

| Hepatocellular Carcinoma (Hep3B Xenograft) | SCID Mice | 2.5 mg/kg Lanatoside C | Dramatically decreased tumor volume and delayed tumor growth. |

Data compiled from multiple sources.[2][3][8][10][12]

Signaling Pathways Modulated by Lanatoside C

The anticancer effects of Lanatoside C are attributed to its ability to modulate several key signaling pathways.

-

Na⁺/K⁺-ATPase Inhibition: The foundational mechanism for cardiac glycosides is the inhibition of the Na⁺/K⁺-ATPase pump, which disrupts cellular ion homeostasis and can trigger downstream signaling events leading to cell death.[7][8]

-

STAT3 Pathway: Lanatoside C has been shown to downregulate the expression of STAT3, a key transcription factor involved in cancer cell proliferation and survival. This leads to decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins like Bax.[2][4]

-

PI3K/AKT/mTOR Pathway: This critical cell survival pathway is inhibited by Lanatoside C, sensitizing cancer cells to apoptosis.[5][6]

-

Wnt/β-catenin Pathway: Lanatoside C dampens aberrant signaling in this pathway, which is crucial for cancer cell growth and differentiation.[5][6]

-

MAPK Pathway: The compound interferes with the MAPK pathway, which is involved in transducing extracellular signals into growth-promoting responses.[5][7]

-

TNF/IL-17 Pathway: In prostate cancer, Lanatoside C has been found to modulate the TNF/IL-17 signaling pathway, influencing the tumor microenvironment and apoptosis.[7]

Visualization of Signaling Pathways

Caption: Key signaling pathways modulated by Lanatoside C.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for Lanatoside C are provided below. These protocols can be adapted for studies on this compound.

In Vitro Experimental Protocols

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells/well and allow them to attach overnight.[12]

-

Treatment: Treat cells with a range of concentrations of this compound/C for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[7][8]

-

Reagent Incubation:

-

For MTT: Add MTT solution and incubate for 2-4 hours. Solubilize formazan crystals with DMSO or a solubilization buffer.

-

For CCK-8/WST: Add CCK-8/WST reagent and incubate for 1-4 hours.[8]

-

For SRB: Fix cells with trichloroacetic acid (TCA), stain with sulforhodamine B solution, wash, and then dissolve the dye with a Tris base solution.[12]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

-

Treatment: Culture cells with the desired concentrations of this compound/C for 24-48 hours.[12]

-

Harvesting and Fixation: Harvest cells by trypsinization and fix them in cold 70% ethanol overnight at -20°C.[8][12]

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.[12]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.[12]

-

Treatment: Treat cells with this compound/C for the desired time.

-

Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Lysis: Treat cells with this compound/C, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., STAT3, Akt, cleaved caspase-3, β-actin) overnight at 4°C.

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

In Vivo Xenograft Model Protocol

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 Hep3B cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[4][12]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).[12]

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound/C (e.g., 2.5 - 40 mg/kg) via an appropriate route (e.g., gavage, intraperitoneal injection) on a defined schedule.[2][12]

-

Monitoring: Measure tumor volume (using calipers with the formula (L x W²)/2) and mouse body weight regularly (e.g., twice a week).[12]

-

Endpoint: Sacrifice the mice when tumors reach a predetermined size or at the end of the study period. Excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).[2][12]

Visualization of Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]

- 3. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lanatoside C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Lanatoside C in Oncology: A Technical Overview

A Note on Scope: While the initial topic of interest was Lanatoside A, a comprehensive review of current scientific literature reveals a significantly greater body of research focused on the anticancer potential of Lanatoside C . Due to the extensive data available, this guide will focus on Lanatoside C to provide a more thorough and data-rich analysis for the intended audience of researchers, scientists, and drug development professionals. Lanatoside C, a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), has garnered considerable attention for its potent cytotoxic effects against various cancer cell lines.[1][2] This document synthesizes preclinical findings, detailing the mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Lanatoside C exerts its anticancer effects through a variety of mechanisms, primarily by inhibiting the Na+/K+-ATPase pump, which leads to a cascade of downstream cellular events.[1] This disruption of ion homeostasis is foundational to its ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A consistent finding across numerous studies is the capacity of Lanatoside C to induce programmed cell death, or apoptosis, in cancer cells.[3][4] This is achieved through both caspase-dependent and -independent pathways. For instance, in human hepatocellular carcinoma cells, Lanatoside C has been shown to trigger the loss of mitochondrial membrane potential, activate caspases, and lead to the translocation of apoptosis-inducing factor (AIF) into the nucleus.[3] In cholangiocarcinoma, Lanatoside C treatment leads to an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and subsequent apoptosis.[5]

Cell Cycle Arrest

Lanatoside C has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M checkpoint.[1][6] This prevents cancer cells from proceeding through mitosis and dividing, thereby inhibiting tumor growth.[4][6] In studies involving breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, treatment with Lanatoside C led to a significant increase in the percentage of cells in the G2/M phase.[6] Similarly, in prostate cancer cells, Lanatoside C induced G2/M phase cell cycle arrest.[1]

Modulation of Key Signaling Pathways

The anticancer activity of Lanatoside C is further attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.[1][4] Key pathways affected include:

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Lanatoside C has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[3][6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Lanatoside C treatment has been observed to decrease the expression of key proteins in this pathway, such as p38MAPK and MEK1.[1][6]

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is a hallmark of many cancers. Lanatoside C has been found to suppress this pathway, disrupting oncogenic signaling.[4][6]

-

JAK/STAT Pathway: This pathway is critical for cytokine signaling and is often constitutively active in cancer. Lanatoside C has been shown to inhibit STAT3, a key protein in this pathway, in cholangiocarcinoma cells.[5]

-

TNF/IL-17 Signaling Pathway: In prostate cancer, Lanatoside C has been found to exert its effects by modulating the TNF/IL-17 signaling pathway, which is involved in inflammation and tumor progression.[1]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of Lanatoside C across various human cancer cell lines, as represented by the half-maximal inhibitory concentration (IC50). The IC50 value indicates the concentration of a drug that is required to inhibit the growth of 50% of a cell population.

| Cell Line | Cancer Type | IC50 (after 24h) | IC50 (after 48h) | IC50 (after 72h) |

| PC-3 | Prostate Cancer | 208.10 nM | 79.72 nM | 45.43 nM |

| DU145 | Prostate Cancer | 151.30 nM | 96.62 nM | 96.43 nM |

| LNCaP | Prostate Cancer | 565.50 nM | 344.80 nM | 304.60 nM |

Data sourced from Huang et al.[1]

| Cell Line | Cancer Type | IC50 |

| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM |

| A549 | Lung Cancer | 56.49 ± 5.3 nM |

| HepG2 | Liver Cancer | 0.238 ± 0.16 µM |

Data sourced from Reddy et al.[6]

| Cell Line | Cancer Type | IC50 |

| HuCCT-1 | Intrahepatic Cholangiocarcinoma | Not explicitly stated, but Lanatoside C was selected as the most potent compound. |

| TFK-1 | Extrahepatic Cholangiocarcinoma | Not explicitly stated, but Lanatoside C was selected as the most potent compound. |

Data sourced from Zhang et al.[5][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Lanatoside C and a typical experimental workflow for assessing its anticancer properties.

Caption: Simplified signaling pathways modulated by Lanatoside C leading to anticancer effects.

References

- 1. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04464A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. bioengineer.org [bioengineer.org]

- 5. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]

- 6. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of Lanatoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside A is a cardiac glycoside derived from the plant Digitalis lanata. Like other members of this class, its primary pharmacological effect is the inhibition of the Na+/K+-ATPase pump in cardiac cells, leading to an increased intracellular calcium concentration and enhanced myocardial contractility. This guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of Lanatos.ide A, crucial aspects for its development and therapeutic application. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from the closely related and structurally similar cardiac glycosides, Lanatoside C and digitoxin, to provide a more complete picture.

Cellular Uptake of this compound

The cellular uptake of cardiac glycosides is a complex process involving passive diffusion and the influence of active transporters. While specific quantitative data on the uptake rates of this compound are scarce, studies on related compounds provide valuable insights.

Passive Diffusion and the Role of P-glycoprotein (P-gp)

The lipophilic nature of the aglycone steroid nucleus of cardiac glycosides allows them to traverse cell membranes via passive diffusion. However, their net intracellular accumulation is significantly influenced by efflux transporters, most notably P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp actively pumps a wide range of xenobiotics, including cardiac glycosides, out of the cell, thereby limiting their intracellular concentration and oral bioavailability.

The efflux of a compound by P-gp can be quantified by determining the efflux ratio in a bidirectional transport assay using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Workflow for Determining P-glycoprotein Efflux

Workflow for determining the P-glycoprotein efflux of this compound.

Metabolism of this compound